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molecular formula C9H13FSn B082789 Stannane, (4-fluorophenyl)trimethyl- CAS No. 14101-14-5

Stannane, (4-fluorophenyl)trimethyl-

Cat. No. B082789
M. Wt: 258.91 g/mol
InChI Key: IJIVCYSWQPYWFG-UHFFFAOYSA-N
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Patent
US05541169

Procedure details

3.0 g (13 mmol) of 4-fluorobromobenzene, 100 ml of anhydrous diethyl ether, 12 ml (19 mmol) of 1.6 M n-butyllithium (hexane solution) and 3.8 g (19 mmol) of trimethyltin chloride were subjected to reaction, treatment and purification in the same manner as in Example 13 (a) to give 970 mg of 4-flurophenyltrimethyltin as a colorless oil (yield 22%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 13 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.[CH3:14][Sn:15](Cl)([CH3:17])[CH3:16]>C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([Sn:15]([CH3:17])([CH3:16])[CH3:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
C[Sn](C)(C)Cl
Step Four
Name
Example 13 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)[Sn](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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